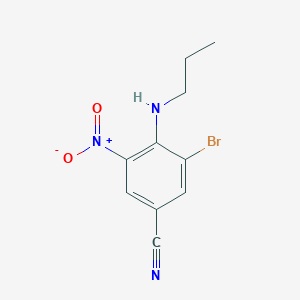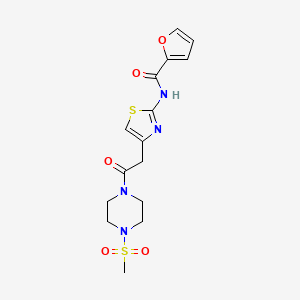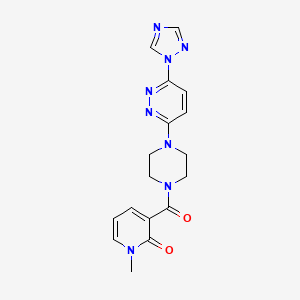
3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H18N8O2 and its molecular weight is 366.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance, leading to the synthesis and structure analysis of such molecules. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and elucidated by spectroscopic techniques (IR, NMR, and LC-MS), with its structure confirmed by XRD technique (Sallam et al., 2021). This emphasizes the interest in synthesizing and thoroughly analyzing the structure of heterocyclic compounds, which is crucial for understanding their potential applications.
Molecular Docking and Antimicrobial Activities
The development of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been reported. These compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Additionally, they exhibited antimicrobial and antioxidant activity (Flefel et al., 2018). This suggests that compounds with similar heterocyclic frameworks could be explored for their interactions with biological targets and their potential antimicrobial properties.
Development of Functionalized Compounds
The use of aminopyridazines and hydrazinopyridazines as building blocks for the preparation of functionalized compounds containing the pyridazine ring demonstrates the versatility of these heterocycles in synthesizing compounds with potential biological activity. Such compounds have applications ranging from intermediates in chemical syntheses to potential therapeutics (Svete, 2005).
Novel Therapeutic Agents
Research into heterocyclic compounds, including triazolopyridazines and imidazopyridazines, has led to the discovery of novel therapeutic agents. For instance, specific derivatives have been evaluated for their potential in treating conditions like atopic dermatitis and allergic rhinitis due to their antihistaminic and anti-inflammatory activities (Gyoten et al., 2003). This highlights the potential of heterocyclic compounds in drug development and the therapeutic applications of structurally complex molecules.
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-triazole core have been found to exhibit a wide range of biological activities . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Compounds with a 1,2,4-triazole core have been found to affect a variety of biochemical pathways due to their ability to interact with different targets . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
The interaction of the compound with its targets could potentially lead to changes in cellular function, depending on the specific targets and pathways involved .
Análisis Bioquímico
Biochemical Properties
The 1,2,4-triazole ring in the structure of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one is capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This compound has been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
In vitro studies have shown that certain 1,2,4-triazole derivatives, including 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one, exhibit potent inhibitory activities against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking studies have shown that certain 1,2,4-triazole derivatives bind to the colchicine binding site of tubulin .
Temporal Effects in Laboratory Settings
The effects of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Given its structural similarity to other 1,2,4-triazole derivatives, it may interact with enzymes or cofactors involved in similar metabolic pathways .
Transport and Distribution
Based on its structural characteristics, it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-methyl-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O2/c1-22-6-2-3-13(16(22)26)17(27)24-9-7-23(8-10-24)14-4-5-15(21-20-14)25-12-18-11-19-25/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQXXHNWRBAICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)
![N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609477.png)
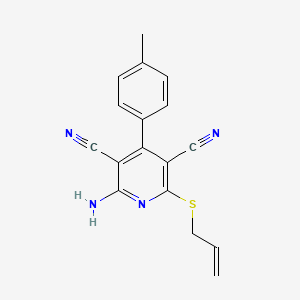

![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)

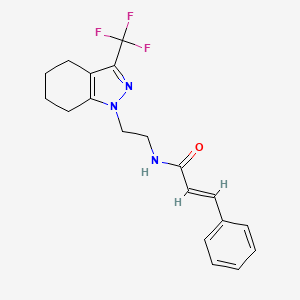
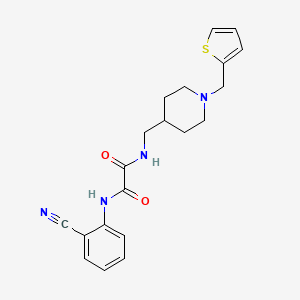
![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)
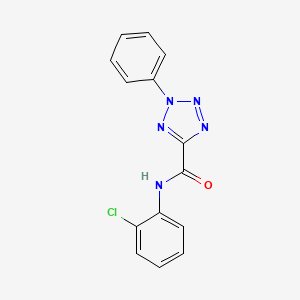
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2609494.png)

